molecular formula C24H29N3O6S B2945631 2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 894002-97-2

2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2945631
CAS RN: 894002-97-2
M. Wt: 487.57
InChI Key: AYIUURFNZOIPLI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole ring, a sulfonyl group, an amide group, and two methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the sulfonyl group is polar, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can participate in hydrolysis and condensation reactions, and the aromatic rings can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar sulfonyl and amide groups could enhance solubility in polar solvents, while the aromatic rings could enhance solubility in nonpolar solvents .

Scientific Research Applications

Receptor Agonist Properties

Compounds structurally related to the queried chemical have been investigated for their binding affinities to cloned receptors, such as 5-HT1A, 5-HT1D alpha, and 5-HT1D beta receptors. These studies explore the agonist activity of indolyethylamines and their derivatives at serotonin receptors, highlighting their potential for further pharmacological exploration (Barf et al., 1996).

Molecular Modification and Biological Activity

Research on the chemical modification of related compounds, such as by inducing erythroid differentiation or synthesizing new indole derivatives, has shown the importance of structural elements in achieving biological activity. These modifications aim at understanding the structural relationship to activity among planar-polar compounds (Reuben et al., 1978), and synthesizing biologically active indole derivatives with potential activities as enzyme inhibitors or treatment for phobic disorders (Avdeenko et al., 2020).

Development of Diagnostic and Therapeutic Agents

Studies on the synthesis of novel dyes and compounds incorporating sulfamoyl moiety have been conducted for applications in cancer detection using optical imaging, showcasing the potential of these compounds in developing molecular-based beacons for diagnostic purposes (Pham et al., 2005). Additionally, the antimicrobial evaluation of isoxazole-based heterocycles incorporating the sulfamoyl moiety indicates their potential as therapeutic agents (Darwish et al., 2014).

Novel Synthetic Approaches

Innovative synthetic methods for producing sulfonamides from p-nitrophenylsulfonates, yielding potent and selective receptor antagonists, demonstrate the importance of developing new synthetic strategies for advancing scientific research and pharmaceutical development (Yan et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Without more information, it’s difficult to predict how this compound might interact with biological systems .

Future Directions

The potential applications of this compound would depend on its specific physical, chemical, and biological properties. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

2-[3-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-20(18)27)34(30,31)16-23(28)25-19-13-17(32-3)11-12-21(19)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIUURFNZOIPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

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